

Crystal Structure Analysis of Bromoquinoline Carbonitrile Compounds: A Comparative Guide

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Compound of Interest

Compound Name: *6-Bromoquinoline-3-carbonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of bromoquinoline carbonitrile compounds, offering insights into their molecular geometry, intermolecular interactions, and the influence of structural modifications on their solid-state arrangement. The data presented is intended to support research and development efforts in medicinal chemistry and materials science where the quinoline scaffold is a key building block.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative bromoquinoline carbonitrile derivatives: 6-bromoquinoline-8-carbonitrile and its partially saturated analog, 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. This comparison highlights the impact of the aromaticity of the quinoline ring on the crystal packing and unit cell dimensions.

Parameter	6-Bromoquinoline-8-carbonitrile[1][2]	6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile[3]
Chemical Formula	C ₁₀ H ₉ BrN ₂	C ₁₀ H ₉ BrN ₂
Molecular Weight	233.07 g/mol [2]	237.09 g/mol [3]
Crystal System	Monoclinic[2]	Monoclinic[3]
Space Group	P2/c[2]	P2 ₁ /n[3]
Unit Cell Dimensions	a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å, β = 92.918(7)°[2]	a = 14.189(5) Å, b = 5.0064(14) Å, c = 14.683(5) Å, β = 113.008(13)°[3]
Unit Cell Volume	876.0(3) Å ³ [2]	960.1(5) Å ³ [3]
Z (Molecules/Unit Cell)	4[2]	4[3]
Calculated Density	1.767 Mg/m ³ [2]	1.640 Mg/m ³ [3]
Key Intermolecular Interactions	π–π stacking, Br···Br contacts[1][2]	N—H···N hydrogen bonds forming inversion dimers[3]

Analysis of Intermolecular Interactions

The nature of the quinoline ring system plays a significant role in dictating the types of intermolecular interactions that stabilize the crystal lattice.

In the case of the fully aromatic 6-bromoquinoline-8-carbonitrile, the crystal packing is predominantly governed by face-to-face π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.755(3) Å.[1][2] Additionally, short Br···Br contacts of 3.5908(12) Å are observed, which are shorter than the sum of the van der Waals radii, indicating a degree of halogen bonding.[1][2]

Conversely, in 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, the saturation of one of the rings prevents extensive π–π stacking. Instead, the crystal structure is characterized by the formation of inversion dimers through pairs of N—H···N hydrogen bonds, creating R₂²(12) ring motifs.[3] This highlights a shift from stacking interactions to hydrogen bonding as the primary

stabilizing force in the absence of a fully delocalized π -system. One of the methylene groups in the piperidine ring of this compound is disordered, leading to two envelope conformations.[3]

Experimental Protocols

Synthesis and Crystallization

6-Bromoquinoline-8-carbonitrile: The synthesis of this compound is typically achieved through multi-step procedures starting from substituted anilines. The final product is often purified by recrystallization from a mixed solvent system such as ethyl acetate/hexane (1:2) to yield colorless prisms suitable for X-ray diffraction.[1]

General Synthesis of Bromoquinoline Derivatives: The synthesis of bromoquinolines often involves the bromination of quinoline or its derivatives. For instance, 6,8-dibromoquinoline can be prepared by the bromination of quinoline, followed by purification via column chromatography and recrystallization from a hexane-chloroform mixture to obtain colorless plates.[4]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol is representative of the methods used for the crystal structure determination of the compared compounds.

Data Collection:

- Instrument: Bruker APEXII CCD area-detector diffractometer.[2][3]
- Radiation: Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).[2]
- Temperature: 296 K.[2]
- Scan Mode: φ and ω scans.[2]

Structure Solution and Refinement:

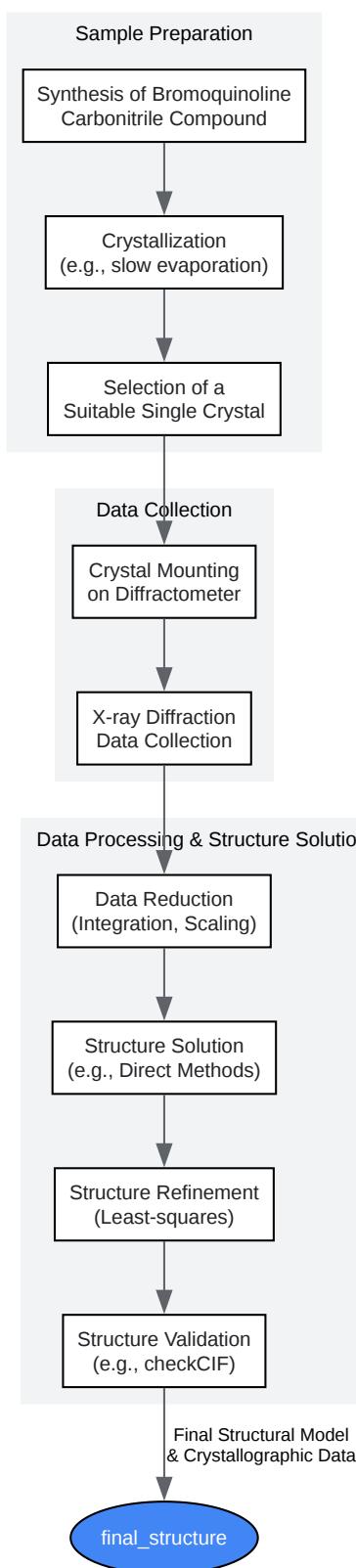
- The structures are typically solved by direct methods using software such as SHELXS97.[1]

- Refinement is carried out by full-matrix least-squares on F^2 using programs like SHELXL2014.[\[1\]](#)
- Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
- Molecular graphics can be generated using software like ORTEP-3 for Windows.[\[1\]](#)

Visualizations

Experimental Workflow for Crystal Structure Analysis

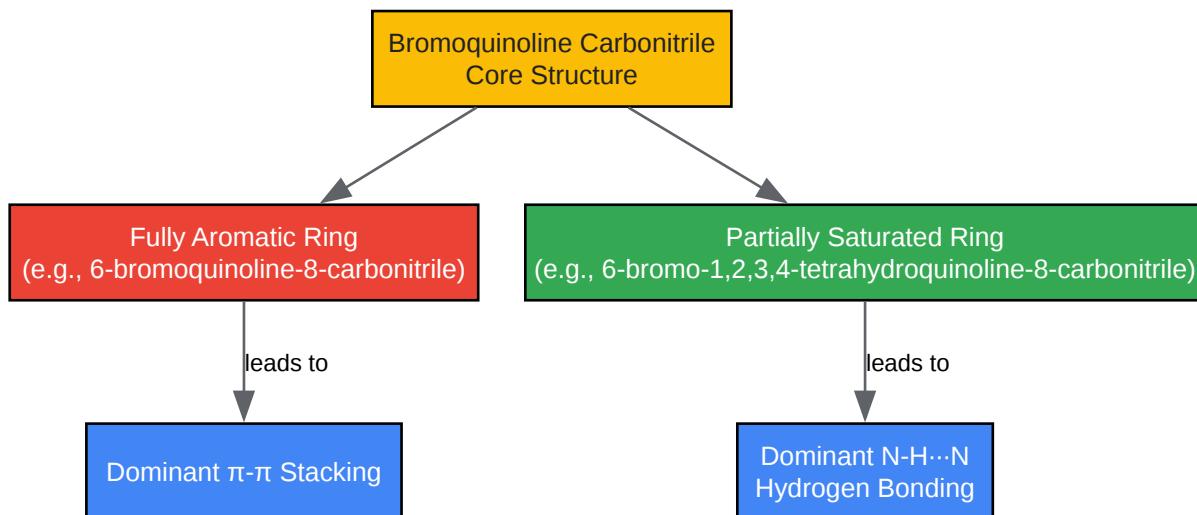
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis, from sample preparation to structure elucidation.

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Caption: Workflow for single-crystal X-ray diffraction analysis.

Logical Relationship of Intermolecular Forces

The following diagram illustrates the influence of the quinoline ring's aromaticity on the dominant intermolecular forces observed in the crystal structures.



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Caption: Influence of ring aromaticity on intermolecular forces.

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